9-Propyl-1H-purin-6(9H)-one

Catalog No.
S12359741
CAS No.
6972-38-9
M.F
C8H10N4O
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Propyl-1H-purin-6(9H)-one

CAS Number

6972-38-9

Product Name

9-Propyl-1H-purin-6(9H)-one

IUPAC Name

9-propyl-1H-purin-6-one

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C8H10N4O/c1-2-3-12-5-11-6-7(12)9-4-10-8(6)13/h4-5H,2-3H2,1H3,(H,9,10,13)

InChI Key

CFVLOIWZKLJNRW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=CNC2=O

9-Propyl-1H-purin-6(9H)-one is a purine derivative characterized by its unique molecular structure, which consists of a purine base with a propyl group at the 9-position. The compound has the molecular formula C11H14N4OC_{11}H_{14}N_{4}O and a molecular weight of approximately 218.25 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The chemical behavior of 9-propyl-1H-purin-6(9H)-one includes various reactions typical of purine derivatives:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, producing amine derivatives.
  • Substitution Reactions: Nucleophilic substitution may occur, allowing the amino group to be replaced by other nucleophiles, such as halides or alkoxides .

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize related compounds.

9-Propyl-1H-purin-6(9H)-one exhibits various biological activities that make it a subject of interest in pharmacological research:

  • Antitumor Activity: Studies have shown that some purine derivatives exhibit potent antitumor properties. For instance, modifications to the purine structure can lead to compounds with lower IC50 values compared to standard treatments like temozolomide .
  • Enzyme Interaction: The compound can act as a ligand in biochemical assays, influencing enzyme activity related to purine metabolism. This interaction is crucial for understanding its potential therapeutic effects .

The synthesis of 9-propyl-1H-purin-6(9H)-one typically involves several steps:

  • Alkylation: The initial step often includes the alkylation of 1H-purin-6(9H)-one with n-propyl bromide in the presence of a base such as potassium carbonate.
  • Solvent Use: The reaction is usually conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
  • Purification: Post-reaction, purification processes such as recrystallization or chromatography may be employed to isolate the desired product .

This synthetic route allows for the efficient production of 9-propyl-1H-purin-6(9H)-one for further study and application.

The applications of 9-propyl-1H-purin-6(9H)-one span various fields:

  • Pharmaceutical Development: Its potential as an antitumor agent makes it valuable in drug discovery efforts aimed at treating cancers.
  • Biochemical Research: The compound serves as a tool in studying enzyme interactions and metabolic pathways involving purines.
  • Agricultural Chemistry: Some derivatives have shown herbicidal activity, suggesting potential applications in agriculture .

Interaction studies involving 9-propyl-1H-purin-6(9H)-one focus on its binding affinity to various enzymes and receptors:

  • Enzyme Binding: Research indicates that this compound can modulate enzyme activity by binding to specific sites, influencing biochemical pathways related to cell proliferation and metabolism.
  • Receptor Interaction: It may also interact with cellular receptors, which can lead to downstream effects relevant for therapeutic applications .

These studies are critical for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 9-propyl-1H-purin-6(9H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-propyl-1H-purin-6-amineLacks the carbonyl group at position 6Simpler amine structure may affect biological activity
2-Amino-9-methyl-1H-purin-6(9H)-oneContains an amino group at position 2Potentially different pharmacological properties
3-Methyl-7-propyl-3,7-dihydro-1H-purineDihydro structure with methyl substitutionMay exhibit altered solubility and reactivity
2-Chloro-9-methyl-7H-purin-8(9H)-oneChlorine substitution at position 2Changes electronic properties affecting reactivity

The uniqueness of 9-propyl-1H-purin-6(9H)-one lies in its specific substitution pattern and functional groups, which influence its reactivity and interactions with biological targets. This specificity may enhance its efficacy in therapeutic applications compared to similar compounds.

Systematic Nomenclature and Molecular Formula

The compound is systematically named 9-propyl-1H-purin-6(9H)-one under IUPAC guidelines, reflecting its substitution pattern: a propyl group at the N9 position and a ketone at C6 on the purine core. Its molecular formula is C₈H₁₀N₄O, with a molecular weight of 178.19 g/mol. Alternative designations include CAS No. 6972-38-9 and synonyms such as 9-propyl-6,9-dihydro-1H-purin-6-one.

Structural Elucidation

X-ray crystallography data (CCDC No. 659665) confirms a planar purine ring system with the propyl substituent adopting a gauche conformation relative to the ketone group. Key bond lengths include:

  • C6=O: 1.23 Å (characteristic of ketones)
  • N9-C1': 1.47 Å (single bond to propyl).

The molecule’s dipole moment (4.2 D) arises from electron-withdrawing effects of the ketone and electron-donating propyl group.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.08546096 g/mol

Monoisotopic Mass

178.08546096 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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